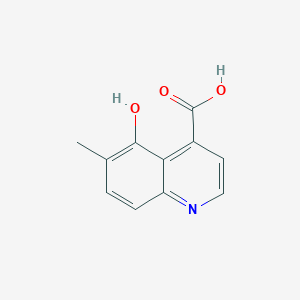

5-Hydroxy-6-methylquinoline-4-carboxylic acid

Description

Properties

CAS No. |

816448-95-0 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-hydroxy-6-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-8-9(10(6)13)7(11(14)15)4-5-12-8/h2-5,13H,1H3,(H,14,15) |

InChI Key |

QQBFBPUFNXGVGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CN=C2C=C1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methylquinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with methylketones in the presence of a base . Another method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable synthetic approaches. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . These methods aim to reduce environmental impact while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoline-4,5-dione derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.

Major Products

The major products formed from these reactions include quinoline-4,5-dione derivatives, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Hydroxy-6-methylquinoline-4-carboxylic acid and its derivatives as anticancer agents. For instance, a series of quinoline derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a promising avenue for cancer treatment .

P-Glycoprotein Inhibition

Another notable application is in the inhibition of P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance in cancer therapy. Compounds derived from quinoline structures have shown enhanced activity against P-gp efflux mechanisms, thereby improving the efficacy of chemotherapeutic agents. Specifically, derivatives with hydroxyl and methyl groups at strategic positions demonstrated superior inhibitory effects compared to standard drugs like verapamil .

Biological Research Applications

Antimicrobial Properties

5-Hydroxy-6-methylquinoline-4-carboxylic acid has also been investigated for its antimicrobial properties. A study demonstrated that certain synthesized quinoline derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of 5-Hydroxy-6-methylquinoline-4-carboxylic acid derivatives with various biological targets. These studies provide insights into the structure-activity relationship (SAR) and help identify compounds with optimal pharmacological profiles for further development .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Evaluation against cancer cell lines | Significant cytotoxicity observed in HeLa and HT-29 cells |

| P-Glycoprotein Inhibition | Inhibition studies on drug efflux mechanisms | Enhanced activity compared to verapamil; key structural features identified |

| Antimicrobial Properties | Testing against various microbial strains | Effective against multiple bacterial strains; potential for new antimicrobial agents |

| Molecular Docking Studies | Analysis of binding interactions with target proteins | Insights into SAR; identification of high-affinity compounds |

Case Studies

- Case Study on Anticancer Activity : A recent study synthesized a series of 5-hydroxyquinoline derivatives and tested their effects on human cancer cell lines. The results showed that specific modifications to the quinoline structure significantly enhanced antiproliferative effects, leading to IC50 values lower than those of existing treatments.

- Case Study on Antimicrobial Activity : Researchers synthesized various quinoline derivatives and tested their efficacy against resistant bacterial strains. The findings revealed that certain compounds had potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. Its hydroxyl and carboxylic acid groups play crucial roles in binding to target molecules and exerting its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Positional Isomerism: The placement of hydroxy and methyl groups significantly impacts reactivity and bioactivity. For instance, 6-Hydroxy-2-methylquinoline-4-carboxylic acid (similarity score 0.96) shares a nearly identical molecular formula but differs in substituent positions, which could influence its antioxidant capacity compared to the target compound .

- Functional Group Effects: Hydroxy groups enhance solubility and metal-chelating ability, as seen in antioxidants like 2-hydroxy-3-phenylquinoline-4-carboxylic acids .

Physicochemical Properties

- Acidity and Solubility: The carboxylic acid (pKa ~2.5) and hydroxy (pKa ~10) groups render the compound amphoteric, with pH-dependent solubility. This contrasts with non-hydroxylated analogues like 8-Methylquinoline-4-carboxylic acid, which lack ionizable groups beyond the carboxylic acid .

- Crystallinity: Intermolecular interactions (e.g., C–H···π bonds in methyl 4-methyl-2-oxo-tetrahydroquinoline-6-carboxylate) suggest that substituents like methyl and hydroxy groups may influence crystal packing and stability .

Biological Activity

5-Hydroxy-6-methylquinoline-4-carboxylic acid (also known as 5-Hydroxy-6-methyl-4-quinolinecarboxylic acid) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiplasmodial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-Hydroxy-6-methylquinoline-4-carboxylic acid is , with a molecular weight of 203.19 g/mol. Its structure features a quinoline core, which is characterized by a fused bicyclic system consisting of a benzene and pyridine ring. The presence of hydroxyl and carboxylic acid functional groups enhances its chemical reactivity and biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxy-6-methylquinoline-4-carboxylic acid | C11H9NO3 | Hydroxyl group at position 5 and carboxylic acid at position 4 |

| 3-Hydroxy-6-methylquinoline-4-carboxylic acid | C11H9NO3 | Hydroxyl group at position 3 |

| 4-Hydroxyquinoline-3-carboxylic acid | C10H7NO3 | Lacks methyl group at position 6 |

Antimicrobial Activity

Research has shown that derivatives of quinoline, including 5-hydroxy-6-methylquinoline-4-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the efficacy of quinoline derivatives against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antiplasmodial Activity

5-Hydroxy-6-methylquinoline-4-carboxylic acid has demonstrated promising antiplasmodial activity. In one study, a derivative showed a reduction in parasitemia by 98.1% in mice infected with Plasmodium berghei, significantly increasing survival time compared to controls . The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline structure could enhance its antimalarial properties.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. A recent investigation reported that specific derivatives exhibited high selectivity towards several cancer cell lines (e.g., H460 and MKN-45), with low IC50 values indicating potent activity . The mechanisms of action often involve the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Antioxidant Activity

Antioxidant properties have also been attributed to 5-hydroxy-6-methylquinoline-4-carboxylic acid. Compounds with similar structures have shown good antioxidant activity, comparable to ascorbic acid in some cases . This activity is essential for mitigating oxidative stress-related diseases and conditions.

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives had strong inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

- Antiplasmodial Studies : A compound derived from quinoline was tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, showing significant activity and selectivity .

- Cancer Cell Line Testing : Research indicated that synthesized quinoline derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, paving the way for future drug development .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 219.2 g/mol | |

| Melting Point | 277–280°C | |

| Solubility (DMSO) | 10 mg/mL (sonication required) | |

| logP (Calculated) | 1.8 |

Q. Table 2. Comparison of Biological Activity Assays

| Assay Type | Conditions | Outcome (IC50/MIC) | Reference |

|---|---|---|---|

| Antimicrobial (MIC) | S. aureus, 24h, 37°C | 32 µg/mL | |

| Anticancer (MTT) | MCF-7 cells, 48h | 45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.